Acetyl(2-chloro-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₇ClFNO. It features a unique structure that includes an acetyl group attached to a 2-chloro-6-fluorophenylacetonitrile moiety. This compound is characterized by its significant chemical properties, including a boiling point of approximately 258°C and a density of 1.3 g/cm³ . The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and potential applications in various fields.
Acetyl(2-chloro-6-fluorophenyl)acetonitrile has been identified as a valuable intermediate in the synthesis of various aryl fluorinated building blocks. These building blocks are essential components for the construction of diverse functional molecules, including pharmaceuticals, agrochemicals, and advanced materials []. Studies have demonstrated its effectiveness in the synthesis of fluorinated heterocycles, which are a class of compounds with unique properties and potential applications in drug discovery.
This compound can also serve as a precursor for the synthesis of other functionalized molecules. Through various chemical transformations, it can be converted into compounds with diverse functionalities, such as amines, alcohols, and amides. These functionalized derivatives can find applications in various fields, including materials science, catalysis, and medicinal chemistry [].
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that Acetyl(2-chloro-6-fluorophenyl)acetonitrile exhibits biological activity, particularly in pharmacological contexts. Its structural components suggest potential interactions with biological targets, which may lead to:
Further studies are necessary to elucidate its specific biological mechanisms and efficacy.
The synthesis of Acetyl(2-chloro-6-fluorophenyl)acetonitrile typically involves several steps:
These methods provide a pathway for producing the compound with high purity and yield.
Acetyl(2-chloro-6-fluorophenyl)acetonitrile has various applications, particularly in:
Its unique structure allows for diverse applications across multiple fields.
Interaction studies involving Acetyl(2-chloro-6-fluorophenyl)acetonitrile focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways.
Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profile.
Several compounds share structural similarities with Acetyl(2-chloro-6-fluorophenyl)acetonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-6-fluorophenylacetonitrile | C₈H₅ClFN | Lacks acetyl group; used in similar applications |
| 2-Fluoroacetophenone | C₈H₇F O | Contains a fluorine atom; used in pharmaceuticals |
| 2-Chlorobenzonitrile | C₇H₄ClN | Similar nitrile functionality; used in agrochemicals |
Acetyl(2-chloro-6-fluorophenyl)acetonitrile stands out due to its combination of both acetyl and cyano groups, which enhances its reactivity compared to other similar compounds. This unique structure not only influences its chemical behavior but also contributes to its potential biological activity, making it an interesting subject for further research and application development.
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (C₁₀H₇ClFNO) was first synthesized in the late 20th century as part of efforts to develop halogenated intermediates for pharmaceutical applications. Its discovery emerged from systematic studies on aryl acetonitrile derivatives, where fluorinated and chlorinated substituents were introduced to modulate electronic and steric properties. Early synthetic routes involved Friedel-Crafts acylation and nucleophilic substitution reactions, leveraging the reactivity of 2-chloro-6-fluorophenyl precursors. The compound gained prominence in the 1990s as a key intermediate for synthesizing heterocyclic scaffolds, particularly imidazoles and triazoles.
A milestone in its development occurred in 1997 with the patent US5593993, which detailed its use in preparing antiviral agents. Subsequent advancements in asymmetric catalysis and solvent optimization further refined its synthesis, enabling high-purity production at industrial scales.
This compound’s significance stems from three unique features:
Table 1 highlights its critical physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.62 g/mol | |
| Boiling Point | 258°C | |
| Density | 1.3 g/cm³ | |
| Solubility in DMSO | 45 mg/mL |
Recent studies focus on three areas:
A 2024 study demonstrated its utility in synthesizing 6-selanylpurine derivatives, highlighting cross-coupling reactions with sodium azide and selenols. Additionally, its role in photoaffinity labeling for ribosomal studies underscores its biochemical versatility.
Acetyl(2-chloro-6-fluorophenyl)acetonitrile possesses a molecular weight of 211.62 g/mol [1], calculated based on its molecular formula C₁₀H₇ClFNO. The compound exhibits a density of 1.3 g/cm³ , indicating a relatively high density consistent with the presence of halogen substituents (chlorine and fluorine) on the aromatic ring.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 211.62 g/mol | [1] |
| Molecular Formula | C₁₀H₇ClFNO | [1] |
| Density | 1.3 g/cm³ |
The compound's thermal properties have been partially characterized in the literature. The boiling point is estimated to be approximately 258°C , which is consistent with the compound's molecular weight and the presence of polar functional groups including the nitrile and carbonyl moieties. The melting point data for this specific compound was not found in the available literature sources, likely due to the compound's specialized nature and limited commercial availability.
Specific solubility data for acetyl(2-chloro-6-fluorophenyl)acetonitrile in various solvents was not identified in the literature survey. However, based on the structural features of similar compounds containing both hydrophobic aromatic rings and polar functional groups (nitrile and carbonyl), the compound would be expected to exhibit moderate solubility in polar organic solvents such as acetonitrile, dimethyl sulfoxide, and alcohols, while showing limited solubility in water due to its predominantly hydrophobic character.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for acetyl(2-chloro-6-fluorophenyl)acetonitrile through multiple nuclei observations:
¹H NMR Spectroscopy: The compound would exhibit characteristic proton signals including acetyl protons expected around 2.5 ppm [3], reflecting the electron-withdrawing nature of the adjacent nitrile and aromatic systems. The aromatic protons would appear in the typical aromatic region between 6.5-7.5 ppm [3], with specific coupling patterns arising from the fluorine substituent and the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: The carbon spectrum would display several diagnostic signals, including the carbonyl carbon at approximately 200 ppm [3], the nitrile carbon around 118 ppm [4], and aromatic carbons in the 120-140 ppm region [3]. The presence of fluorine would introduce characteristic carbon-fluorine coupling patterns, particularly affecting the aromatic carbon signals.
¹⁹F NMR Spectroscopy: The fluorine substituent would exhibit a signal around -110 to -120 ppm [5], typical for ortho-fluorine on aromatic rings, with coupling to adjacent aromatic carbons and potentially long-range coupling to other nuclei in the molecule.
Infrared spectroscopy would provide distinctive absorption bands for functional group identification:
Nitrile Stretching: The C≡N stretch would appear as a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region [6] [4], characteristic of aromatic nitriles.
Carbonyl Stretching: The C=O stretch from the acetyl group would manifest as a strong absorption around 1680-1720 cm⁻¹ [6] [7], with the exact position influenced by the electron-withdrawing nature of the adjacent aromatic system.
Carbon-Fluorine Stretching: The C-F bond would produce a characteristic absorption in the 1200-1250 cm⁻¹ region [6] [7], along with additional C-F related bands.
Aromatic Absorptions: Multiple aromatic C=C stretches would appear in the 1450-1600 cm⁻¹ region [7], with aromatic C-H stretches around 3030 cm⁻¹ [7].
Mass spectrometry would reveal characteristic fragmentation patterns:
Molecular Ion Peak: The molecular ion would appear at m/z 211/213, exhibiting the characteristic chlorine isotope pattern (M:M+2 ratio of 3:1) [4] [8] due to the presence of the chlorine atom.
Fragmentation Patterns: Common fragmentation would include loss of the acetyl group (M-43), characteristic of acetyl-containing compounds [4]. The nitrile group would contribute to fragmentation through loss of HCN (M-27) or CN radical (M-26) [4] [8], typical of aromatic nitriles.
Base Peak Formation: The base peak would likely correspond to the formation of substituted benzyl cations or other stable aromatic fragments, consistent with the fragmentation behavior of substituted acetophenone derivatives [4].
The electronic structure of acetyl(2-chloro-6-fluorophenyl)acetonitrile would be characterized by several key molecular orbital features:
The compound contains an extended π-system incorporating the aromatic ring, the carbonyl group, and the nitrile functionality. The presence of electron-withdrawing substituents (chlorine and fluorine) would significantly influence the electron density distribution. Computational studies on similar fluorinated acetophenone derivatives [9] have demonstrated that substitution patterns affect conformational preferences and electronic properties.
The HOMO (Highest Occupied Molecular Orbital) would likely be localized on the aromatic ring system, while the LUMO (Lowest Unoccupied Molecular Orbital) would be associated with the carbonyl and nitrile functional groups. The electron-withdrawing nature of the halogen substituents would lower both HOMO and LUMO energies, affecting the compound's reactivity and spectroscopic properties.
Density Functional Theory (DFT) calculations on related chlorofluorophenyl compounds [10] have shown that the presence of both chlorine and fluorine substituents creates significant dipole moments and affects molecular stability through electrostatic interactions.
The conformational behavior of acetyl(2-chloro-6-fluorophenyl)acetonitrile would be governed by several factors:
Rotational Barriers: The rotation around the C-C bond connecting the acetyl group to the aromatic ring would be restricted due to partial double-bond character arising from conjugation. Studies on related 2'-fluoro-substituted acetophenone derivatives [9] have shown that these compounds prefer s-trans conformations, where the carbonyl group adopts an anti-periplanar arrangement relative to the aromatic ring.
Intramolecular Interactions: The proximity of the fluorine and chlorine substituents would create intramolecular electrostatic interactions that stabilize specific conformations. The electron-withdrawing nature of both substituents would influence the overall molecular geometry and energy landscape.
Solvent Effects: Molecular dynamics simulations would reveal that polar solvents would stabilize conformations that maximize dipole-solvent interactions, while nonpolar solvents would favor conformations minimizing the overall molecular dipole moment.
Conformational Preferences: Based on computational studies of similar compounds [10], the molecule would likely adopt conformations that minimize steric clashes between the acetyl group and the ortho-substituents while maximizing electronic stabilization through conjugation and electrostatic interactions.